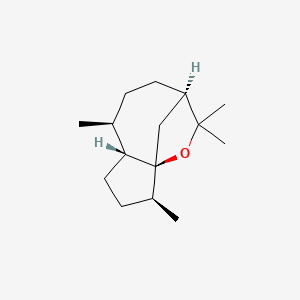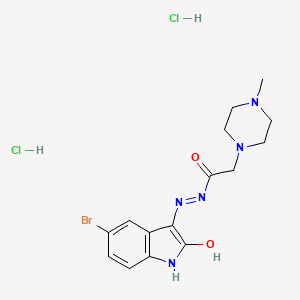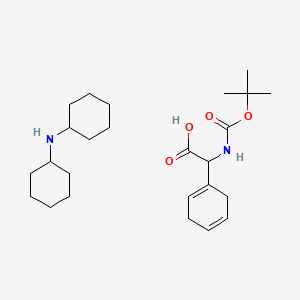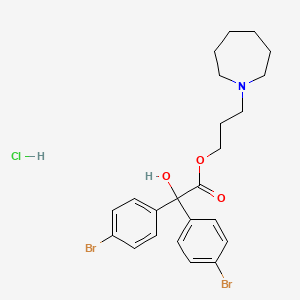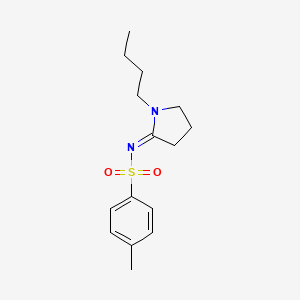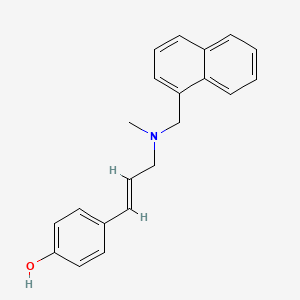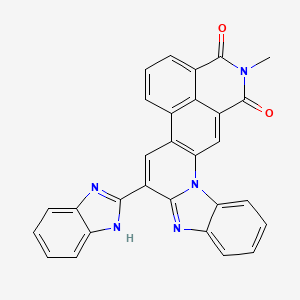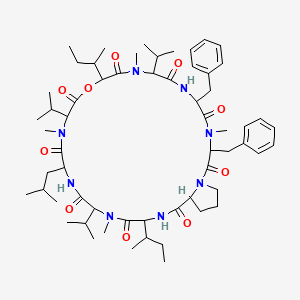
Aureobasidin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aureobasidin G is a cyclic depsipeptide antifungal compound derived from the black yeast-like fungus Aureobasidium pullulans. It is part of the aureobasidin family, which includes other related compounds such as aureobasidin A. These compounds are known for their potent antifungal properties and are primarily used in research and biotechnology for their ability to inhibit the synthesis of inositol phosphorylceramide, a crucial component in fungal cell membranes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aureobasidin G involves complex organic synthesis techniques. The process typically starts with the fermentation of Aureobasidium pullulans under specific conditions to produce the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and potency. The use of bioreactors and controlled fermentation conditions are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions
Aureobasidin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex cyclic structures, while reduction reactions may yield simpler, more reduced forms of the compound .
科学研究应用
Aureobasidin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their chemical properties.
Biology: Employed in research on fungal cell membrane synthesis and function.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized in biotechnology for the development of new antifungal drugs and treatments.
作用机制
Aureobasidin G exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of inositol phosphorylceramide in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inositol phosphorylceramide biosynthesis pathway and related signaling pathways that regulate cell membrane synthesis and maintenance .
相似化合物的比较
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An antifungal compound that also targets sphingolipid biosynthesis but through a different mechanism.
Amphotericin B: A widely used antifungal drug that targets fungal cell membranes but through binding to ergosterol.
Uniqueness
Aureobasidin G is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying fungal cell membrane synthesis and developing targeted antifungal therapies. Its cyclic depsipeptide structure also distinguishes it from other antifungal compounds, providing unique chemical properties and biological activities .
属性
CAS 编号 |
127757-31-7 |
|---|---|
分子式 |
C60H92N8O10 |
分子量 |
1085.4 g/mol |
IUPAC 名称 |
3,6-dibenzyl-12,24-di(butan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,15,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) |
InChI 键 |
AWEWXWTYLIFPQT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


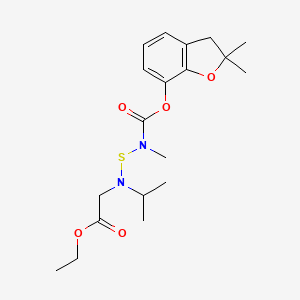

![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
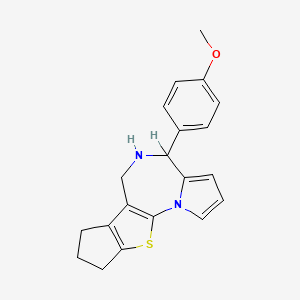

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
